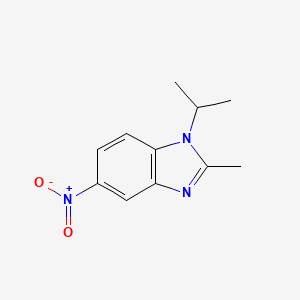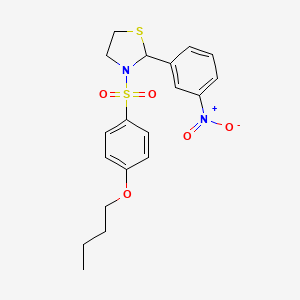![molecular formula C14H24N2O5 B2614967 N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-methoxyethyl)oxalamide CAS No. 899730-36-0](/img/structure/B2614967.png)
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-methoxyethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-methoxyethyl)oxalamide, commonly known as DDAO, is a chemical compound used in scientific research. It is a fluorescent dye that is used to label and track proteins and other biomolecules in live cells. DDAO has gained popularity in the scientific community due to its unique properties and versatility in various applications.
Wissenschaftliche Forschungsanwendungen
Receptor Agonism and Antagonism
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-methoxyethyl)oxalamide derivatives have been synthesized and evaluated for their biological activities, particularly as receptor agonists and antagonists. For instance, derivatives of this compound were found to be potent and selective 5-HT1A receptor agonists. Such compounds exhibit neuroprotective activities and potent antinociceptive activity, suggesting a new strategy for pain control (Franchini et al., 2017). These findings indicate their potential application in developing treatments for neurological conditions and pain management.
Molecular Docking and SAR Studies
Structure-activity relationship (SAR) and molecular docking studies have been conducted to understand the interaction of these compounds with receptor sites. Such studies help in the rational design of more selective ligands for receptors like α1 and 5-HT1A. The insights gained from these studies are crucial for developing compounds with improved efficacy and selectivity, which is essential for targeted therapeutic applications (Franchini et al., 2014).
Synthesis of Novel Compounds
The synthesis of novel compounds from precursors like oleic acid, leading to derivatives such as 1,4-dioxaspiro[4.4] and 1,4-dioxaspiro[4.5] compounds, showcases the innovative approaches in developing potential biolubricants and other applications. These synthesis methods, including sonochemical methods in the presence of catalysts, highlight the versatility of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-methoxyethyl)oxalamide and related compounds in various chemical transformations and applications (Kurniawan et al., 2017).
Potential Therapeutic Applications
The research on these compounds extends to their potential therapeutic applications, such as in the treatment of hypertension and as alpha-adrenergic blockers. The exploration of these compounds in various models, including in vivo tests in rats and dogs, demonstrates their potential in addressing cardiovascular disorders and contributing to the development of new therapeutic agents (Caroon et al., 1981).
Safety and Hazards
Safety information for “{1,4-dioxaspiro[4.5]decan-2-yl}methanamine” includes hazard statements H315, H318, H335, and precautionary statements P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, P501 . Please refer to the MSDS for more detailed safety information .
Eigenschaften
IUPAC Name |
N'-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-N-(2-methoxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O5/c1-19-8-7-15-12(17)13(18)16-9-11-10-20-14(21-11)5-3-2-4-6-14/h11H,2-10H2,1H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAOCZCCQKBDKAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NCC1COC2(O1)CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-methoxyethyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2614884.png)
![ethyl 1-(4-chlorophenyl)-3-methyl-4-[(2-morpholinoethyl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2614886.png)

![1-(4-Bromophenyl)-3-[(2,3,4,5,6-pentafluorophenyl)sulfonyl]-1-propanone](/img/structure/B2614890.png)
![2-(4-chlorophenoxy)-2-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide](/img/structure/B2614892.png)


![4-Methyl-2-[(oxan-2-yl)methoxy]pyridine](/img/structure/B2614896.png)

![5-(3,4-Dimethoxyphenyl)-3-[3-(2-ethyl-1,3-thiazol-4-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B2614898.png)

![1-[4-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2614901.png)

